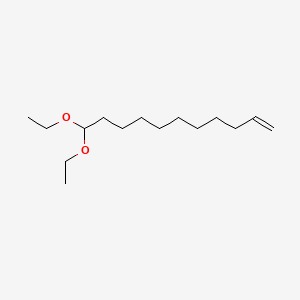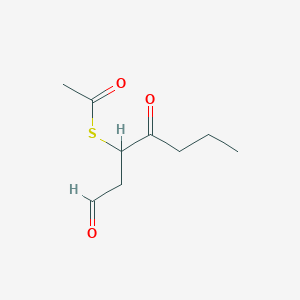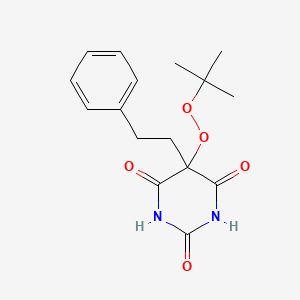![molecular formula C12H18ClNS B14636527 N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 56660-01-6](/img/structure/B14636527.png)
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methylsulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with tert-butylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, and the tert-butyl group is introduced through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted anilines
Aplicaciones Científicas De Investigación
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-5-chloro-2-methylaniline
- N-tert-Butyl-5-chloro-2-ethylsulfanyl aniline
- N-tert-Butyl-5-chloro-2-[(methylthio)methyl]aniline
Uniqueness
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
56660-01-6 |
|---|---|
Fórmula molecular |
C12H18ClNS |
Peso molecular |
243.80 g/mol |
Nombre IUPAC |
N-tert-butyl-5-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C12H18ClNS/c1-12(2,3)14-11-7-10(13)6-5-9(11)8-15-4/h5-7,14H,8H2,1-4H3 |
Clave InChI |
HADNYYFVYHMYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=C(C=CC(=C1)Cl)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



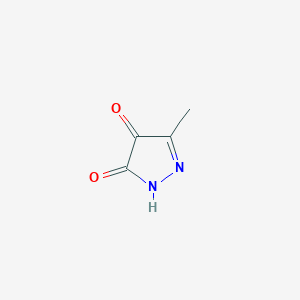

![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
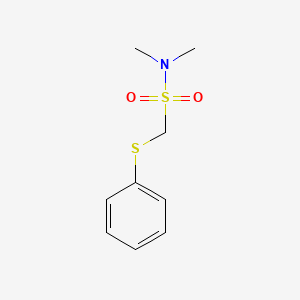


![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
